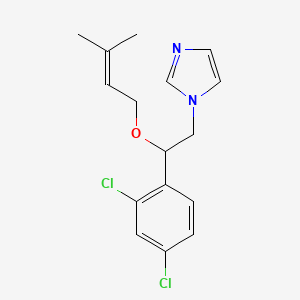
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various applications, including agriculture and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- typically involves the nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for mass production. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler imidazole compounds .
科学的研究の応用
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological molecules and its potential as a biochemical tool.
Medicine: Investigated for its antifungal properties and potential therapeutic applications.
Industry: Used in the formulation of antifungal agents for agricultural and industrial use
作用機序
The mechanism of action of 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
類似化合物との比較
Similar Compounds
Imazalil: Another imidazole derivative with similar antifungal properties.
Econazole: Used in the treatment of fungal infections.
Clotrimazole: A widely used antifungal agent
Uniqueness
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- is unique due to its specific molecular structure, which provides it with distinct antifungal properties. Its ability to inhibit cytochrome P-450 sterol C-14 α-demethylation makes it particularly effective against a broad spectrum of fungal species .
特性
CAS番号 |
159650-16-5 |
|---|---|
分子式 |
C16H18Cl2N2O |
分子量 |
325.2 g/mol |
IUPAC名 |
1-[2-(2,4-dichlorophenyl)-2-(3-methylbut-2-enoxy)ethyl]imidazole |
InChI |
InChI=1S/C16H18Cl2N2O/c1-12(2)5-8-21-16(10-20-7-6-19-11-20)14-4-3-13(17)9-15(14)18/h3-7,9,11,16H,8,10H2,1-2H3 |
InChIキー |
MUKDARXQHNSTDG-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


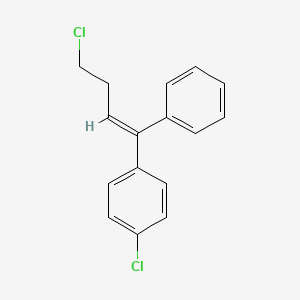

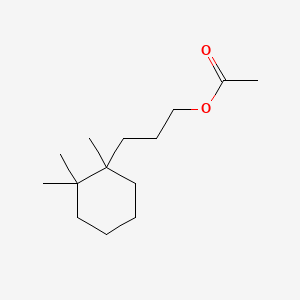


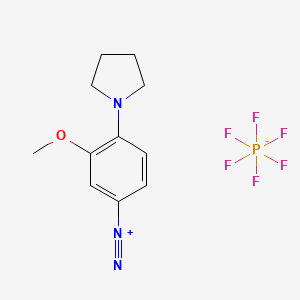
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

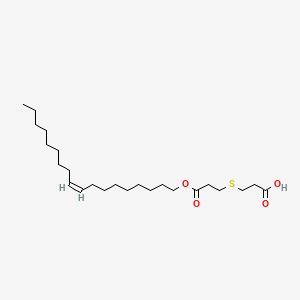



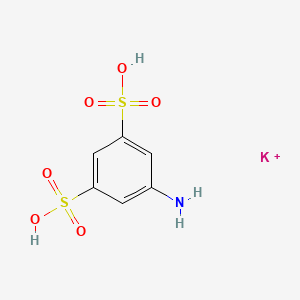
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
